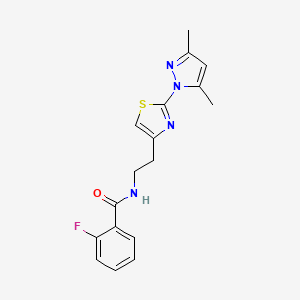
4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile” is a derivative of 1,4-benzodiazepine . 1,4-benzodiazepine derivatives are prominent structures in medicinal chemistry with wide biological activities and therapeutic applications .
Synthesis Analysis
The synthesis of such compounds often involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction is carried out in the absence of solvent, under conventional heating conditions . The reactions are performed in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-toxic base and a good solid catalyst .Molecular Structure Analysis
The stereochemistry of 1,4-benzodiazepine-2-ones is important. The most stable conformer of one of the products has been studied as a model for conformational analysis . The structures of all products are confirmed by FT-IR, 1H-NMR, 13C-NMR and MASS spectroscopy .Chemical Reactions Analysis
The Michael addition reaction is one of the most useful methods for forming carbon-carbon bonds and has wide synthetic applications . From the viewpoint of pharmaceutical and biological applications, the Michael addition reactions on the α,β-unsaturated esters are important .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on derivatives of benzothiazepine and pyrimidine compounds has demonstrated notable antimicrobial properties. Abdelghani et al. (2017) synthesized new pyrimidines and condensed pyrimidines, exploring their antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria, offering a foundation for further exploration of similar compounds in antimicrobial studies (Abdelghani, Said, Assy, & Hamid, 2017).
Novel Heterocyclic Compounds Synthesis
The development of new synthetic routes to access benzothiazepine derivatives and related heterocyclic compounds has been a focus of several studies. For instance, Dölling et al. (1998) described a facile synthesis of substituted 1,4-Benzothiazepin-5(4H)-ones and their structural analysis, which contributes to the methodologies available for constructing complex molecules within this chemical framework (Dölling, Biedermann, & Hartung, 1998).
Antihypertensive Activity
The synthesis and investigation of antihypertensive activities of benzothiazepine derivatives have also been reported. Bergmann and Gericke (1990) synthesized a series of compounds, including 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, and evaluated their potential as potassium channel activators with antihypertensive effects, highlighting the therapeutic potential of benzothiazepine derivatives in cardiovascular disease management (Bergmann & Gericke, 1990).
Direcciones Futuras
The synthesis and study of new derivatives of 1,4-benzodiazepine-2-ones, such as “4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile”, continue to be an active area of research due to their wide biological activities and therapeutic applications . Further studies could focus on exploring their potential uses in various therapeutic applications.
Propiedades
IUPAC Name |
4-(7-chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-12-2-3-15-14(9-12)20(6-1-7-22-15)16(21)11-4-5-19-13(8-11)10-18/h2-5,8-9H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFRSJIZELSLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C=CC(=C2)Cl)SC1)C(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

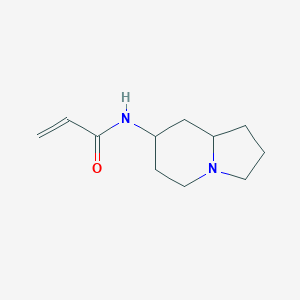
![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2988912.png)
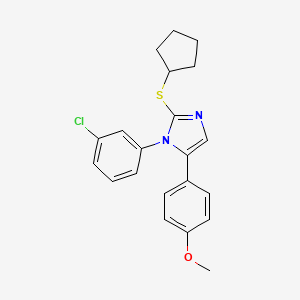
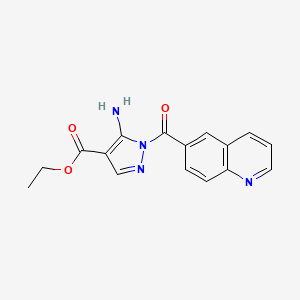
![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2988917.png)
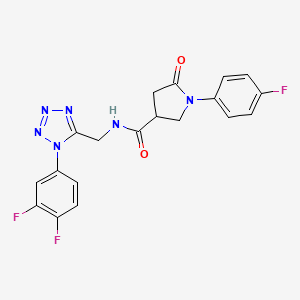
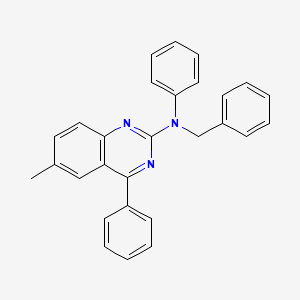

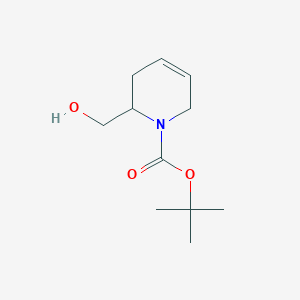
![6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2988926.png)
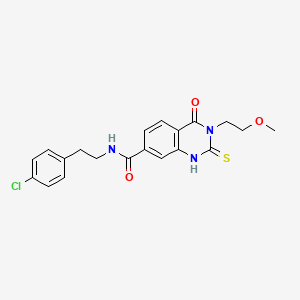
![(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2988931.png)
